molecular formula C17H23ClN2O4 B2954990 2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid CAS No. 885272-96-8

2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid

Cat. No.: B2954990
CAS No.: 885272-96-8
M. Wt: 354.83
InChI Key: NTNWMQLTURQXSB-UHFFFAOYSA-N
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Description

2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid is a useful research compound. Its molecular formula is C17H23ClN2O4 and its molecular weight is 354.83. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Compounds with piperazine and chlorophenyl groups, similar to "2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid," have been extensively studied in medicinal chemistry for their pharmacological properties. For instance, piperazine derivatives are known for their roles in developing antipsychotic drugs, such as aripiprazole, which preferentially increases dopamine release in the prefrontal cortex and hippocampus in rat brain, suggesting potential applications in treating psychiatric disorders (Li, Ichikawa, Dai, & Meltzer, 2004).

Organic Synthesis and Chemical Properties

In organic synthesis, piperazine and its derivatives are valuable intermediates for constructing complex molecules. For example, synthesis methods have been developed to create piperazinones and benzopiperazinones from 1,2-diamines and organoboronic acids, indicating the importance of piperazine structures in synthesizing heterocyclic compounds which can have various applications, including as pharmaceutical intermediates (Petasis & Patel, 2000).

Environmental Science and Toxicology

Research on compounds related to "this compound" also extends to environmental science, particularly in the context of herbicide action and removal from water sources. For example, studies on the removal of 2,4-dichlorophenoxyacetic acid from polluted water sources highlight the environmental persistence and toxicity of chlorophenyl compounds, similar to the chlorophenyl group in the compound of interest. These studies suggest potential environmental concerns and the need for efficient removal strategies for related compounds (EvyAliceAbigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017).

Properties

IUPAC Name

2-(2-chlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)14(15(21)22)12-6-4-5-7-13(12)18/h4-7,14H,8-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNWMQLTURQXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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